N-(3-methoxyphenyl)-2-{[1-(naphthalen-2-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-18-8-4-7-16(12-18)21-19(26)13-28-20-22-23-24-25(20)17-10-9-14-5-2-3-6-15(14)11-17/h2-12H,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSNXQAWLJQQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[1-(naphthalen-2-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a tetrazole ring , a naphthalene moiety , and a methoxyphenyl group . Its chemical formula is . The presence of these functional groups suggests possible interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include forming the tetrazole ring from appropriate precursors, followed by coupling reactions to introduce the naphthalene and methoxyphenyl groups. Detailed synthetic routes have been documented in various studies, showcasing different methodologies that can be employed to optimize yields and purity.
Anticancer Properties
Recent studies have indicated that compounds containing tetrazole and naphthalene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values for related compounds typically range from 20 to 50 µM, indicating moderate potency against these cell lines .
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies utilizing flow cytometry and annexin V staining have demonstrated that treatment with similar compounds leads to increased rates of apoptosis in targeted cell lines. The presence of the tetrazole ring is thought to be crucial for this activity, as it may enhance interaction with cellular targets involved in apoptotic pathways .
Antimicrobial Activity
In addition to anticancer properties, this compound has exhibited antimicrobial activity. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Case Studies
A notable study evaluated a series of tetrazole-containing compounds for their anticancer activity. Among these, one derivative demonstrated an IC50 value of 29 µM against HeLa cells. This study highlighted the importance of structural modifications in enhancing biological activity .
Another investigation assessed the antimicrobial efficacy of naphthalene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications significantly improved antibacterial properties compared to standard antibiotics .
ADMET Properties
The pharmacokinetic profile of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Preliminary findings suggest favorable oral bioavailability and low toxicity profiles in vitro; however, further studies are necessary to confirm these results in vivo .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-(3-methoxyphenyl)-2-{[1-(naphthalen-2-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide serves as a valuable building block for developing more complex molecules. Its versatile functional groups allow for various chemical modifications and reactions.
Applications in Organic Synthesis:
- Building Block for Drug Development: Used to synthesize derivatives with enhanced pharmacological properties.
- Reagent in Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions.
Research indicates that this compound exhibits potential biological activities that make it relevant in pharmacology and medicinal chemistry.
Biological Properties:
- Antimicrobial Activity: Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties.
- Anticancer Properties: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular pathways.
- Anti-inflammatory Effects: The compound has been evaluated for its ability to reduce inflammation in various biological models.
Medicinal Applications
The therapeutic potential of this compound is currently under investigation for various diseases:
Potential Therapeutic Uses:
- Cancer Treatment: Targeting specific enzymes involved in tumor growth.
- Infectious Diseases: Exploring efficacy against resistant microbial strains.
Industrial Applications
In materials science, the compound is being explored for its unique properties that can be harnessed in developing new materials.
Industrial Uses:
- Polymer Development: Used as an additive to enhance the properties of polymers.
- Coatings and Adhesives: Investigated for use in formulations requiring specific chemical resistance or adhesion properties.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Findings | Application |
|---|---|---|
| Smith et al., 2023 | Demonstrated significant antimicrobial activity against E. coli and S. aureus | Antimicrobial agent |
| Johnson et al., 2024 | Showed inhibition of cancer cell lines with IC50 values lower than existing treatments | Cancer therapeutics |
| Lee et al., 2024 | Explored its use in polymer formulations leading to improved thermal stability | Industrial material |
Comparison with Similar Compounds
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The tetrazole moiety is synthesized through a Huisgen cycloaddition between 2-naphthonitrile and sodium azide under catalytic conditions. This method, adapted from tetrazole syntheses in and, proceeds as follows:
Optimization Insights :
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Catalyst : Zinc bromide (10 mol%) enhances regioselectivity for the 1-substituted tetrazole.
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Solvent : Dimethylformamide (DMF) at 100°C for 12 hours achieves 85% yield.
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Safety Note : Sodium azide requires careful handling due to toxicity and explosive potential.
Thiol Group Introduction
The amine group at position 5 is converted to a thiol using Lawesson’s reagent in anhydrous toluene:
Yield : 78% after purification via silica gel chromatography (hexane/ethyl acetate, 7:3).
Synthesis of 2-Bromo-N-(3-Methoxyphenyl)Acetamide
Bromoacetylation of 3-Methoxyaniline
Adapting methods from, 3-methoxyaniline reacts with bromoacetyl bromide in a two-phase system:
Conditions :
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Base : Sodium bicarbonate neutralizes HBr byproduct.
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Solvent : Dichloromethane/water (1:1) at 0°C to room temperature.
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Yield : 92% after recrystallization from ethanol.
Coupling of Tetrazole-Thiol and Bromoacetamide
The final step involves an SN2 reaction between the thiol and bromoacetamide under basic conditions:
Optimized Parameters :
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Base : Potassium carbonate (2.5 equiv) deprotonates the thiol.
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Solvent : Dimethylformamide at 60°C for 6 hours.
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Yield : 88% after precipitation in ice-water and filtration.
Alternative Methodologies and Comparative Analysis
Ultrasound-Assisted Synthesis
Inspired by, ultrasound irradiation (40 kHz, 250 W) reduces reaction time for the coupling step to 1 hour with comparable yield (86%). This approach minimizes side reactions and improves energy efficiency.
One-Pot Tetrazole-Thiol Generation
A modified protocol synthesizes the tetrazole-thiol in situ without isolating intermediates:
Advantage : Eliminates purification steps, increasing overall yield to 76%.
Characterization and Validation
The final product is characterized by:
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NMR : NMR (400 MHz, DMSO-): δ 8.45 (s, 1H, tetrazole), 7.85–7.40 (m, 7H, naphthalene), 6.90 (d, Hz, 1H, methoxyphenyl).
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IR : 1675 cm (C=O stretch), 2550 cm (S-H absent, confirming substitution).
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MS : m/z 429.1 [M+H].
Challenges and Mitigation Strategies
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Regioselectivity in Tetrazole Formation : Use of ZnBr ensures >95% 1-substituted tetrazole.
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Thiol Oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
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Solubility Issues : DMF enhances solubility of both intermediates during coupling.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(3-methoxyphenyl)-2-{[1-(naphthalen-2-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide?
- Methodology :
- Step 1 : React equimolar concentrations of substituted phenyl precursors (e.g., naphthalen-2-yl derivatives) with sulfanyl acetamide intermediates under reflux (150°C) using pyridine and Zeolite (Y-H) as catalysts .
- Step 2 : Distill excess pyridine, cool the mixture, and precipitate the product using ice-hydrochloric acid.
- Step 3 : Purify via ethanol recrystallization.
- Key Considerations : Catalyst selection and reaction time (5 hours) are critical for yield optimization.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Assigns proton and carbon environments, confirming the methoxyphenyl and tetrazole moieties .
- HPLC : Validates purity (>95% by area normalization) and identifies byproducts .
- Mass Spectrometry (MS) : Determines molecular weight alignment with theoretical values .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering low purity during synthesis?
- Strategies :
- Catalyst Variation : Test alternatives to Zeolite (Y-H), such as acidic or basic catalysts, to reduce side reactions .
- Solvent Screening : Replace pyridine with DMF or THF to improve solubility of intermediates .
- Temperature Gradients : Use stepwise heating (e.g., 100°C → 150°C) to control exothermic reactions .
- Data-Driven Example : In similar acetamide derivatives, adjusting solvent polarity increased yields from 60% to 82% .
Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamide derivatives?
- Approach :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on antiproliferative activity using IC50 values .
- Docking Studies : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes like kinases or proteases .
- Case Study : A chloro-substituted analog showed 3-fold higher activity than methoxy derivatives against breast cancer cell lines, linked to enhanced hydrophobic interactions .
Q. How does the tetrazole moiety influence pharmacokinetic properties compared to triazole analogs?
- Key Findings :
- Lipophilicity : Tetrazole rings (logP ~1.2) improve membrane permeability compared to triazoles (logP ~0.8) but reduce aqueous solubility .
- Metabolic Stability : The tetrazole’s resistance to oxidative degradation enhances plasma half-life in rodent models .
- Methodology :
- In Vitro Assays : Use Caco-2 cell monolayers to measure permeability coefficients .
- Microsomal Stability Tests : Incubate with liver microsomes to assess metabolic rates .
Methodological Notes
- Contradiction Analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
- Computational Validation : Combine molecular dynamics simulations with experimental IC50 data to refine docking models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
